4-Cyclobutylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered saturated heterocycles containing nitrogen. This compound is notable for its unique cyclobutyl substituent, which can influence its chemical behavior and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized through various chemical methods, and it is often studied for its pharmacological properties. While specific natural sources are not typically associated with 4-cyclobutylazepane hydrochloride, its derivatives may be found in libraries of synthetic compounds used for drug discovery.
4-Cyclobutylazepane hydrochloride is classified as:
The synthesis of 4-cyclobutylazepane hydrochloride can be approached through several methods:
The choice of solvents, temperature, and reaction time are crucial in optimizing the yield and purity of 4-cyclobutylazepane hydrochloride. Common solvents include ethanol or dichloromethane, and reactions are typically conducted under inert atmospheres to prevent oxidation.
4-Cyclobutylazepane hydrochloride has a molecular formula of and a molecular weight of approximately 141.24 g/mol. The structure features a cyclobutane ring fused to a seven-membered azepane ring.
C1CCC2=NCCCN2CC1
XTAPWMQJTDRZMV-UHFFFAOYSA-N
These structural representations indicate the arrangement of atoms within the molecule, highlighting the presence of both carbon and nitrogen atoms in a cyclic configuration.
4-Cyclobutylazepane hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
These reactions expand the utility of 4-cyclobutylazepane hydrochloride in synthesizing more complex molecules for research and development.
The mechanism by which 4-cyclobutylazepane hydrochloride exerts its effects is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes. The presence of the nitrogen atom allows for potential hydrogen bonding and interaction with biological macromolecules.
Research into similar compounds suggests that such azepanes may modulate neurotransmitter systems or exhibit activity against various biological targets, making them candidates for further pharmacological studies.
Relevant data on these properties aids in determining suitable conditions for storage and handling during laboratory experiments.
4-Cyclobutylazepane hydrochloride has potential applications in:
This compound's unique structure provides opportunities for further exploration in drug design and development, particularly in creating targeted therapies that leverage its specific chemical properties.
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the azepane core of 4-cyclobutylazepane derivatives. This approach capitalizes on the versatility of diene precursors, where terminal olefins serve as optimal substrates for cyclization. As demonstrated in seminal work, l-xylose-derived dienes containing phthalimido groups undergo efficient RCM using Grubbs II catalyst (Hoveyda-Grubbs 2nd generation catalyst) to form the seven-membered azepine ring prior to functionalization with the cyclobutyl moiety. Critical to success is the use of diene substrates (e.g., compounds 93 and 96) with appropriate tether lengths and stereoelectronically biased olefins, enabling selective 7-endo cyclization over competing 5-exo or 6-endo pathways. The resulting cyclic dihydroazepines are subsequently hydrogenated to saturated azepanes under Pd/C-mediated conditions, achieving yields >70% with full stereochemical retention [1].
Catalyst selection profoundly influences cyclization efficiency and stereocontrol. Comparative studies reveal that ruthenium alkylidene complexes (e.g., Grubbs II) outperform molybdenum-based systems in azepane RCM due to superior functional group tolerance and stability under reaction conditions. Optimization requires precise control of catalyst loading (typically 5-10 mol%), reaction concentration (0.01-0.05 M), and temperature (40-60°C in dichloromethane or toluene) to suppress oligomerization. Post-metathesis, the exocyclic olefin serves as a handle for introducing the cyclobutyl group via cross-metathesis or hydrofunctionalization [1] [7].
Table 1: Metathesis Catalysts for Azepane Ring Closure
Catalyst | Substrate Class | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Grubbs II (C848) | N-Alkylated dienes | 40 | 75-85 | Commercial availability |
Hoveyda-Grubbs 2nd Gen | Electron-deficient dienes | 25-40 | 70-90 | Thermal stability |
Zhan 1B | Sterically encumbered dienes | 60 | 60-75 | High activity at low loading |
The strained cyclobutane ring confers unique conformational constraints to 4-cyclobutylazepane architectures, profoundly influencing their physicochemical properties. Two dominant strategies enable cyclobutane-azepane conjugation: 1) Direct [2+2] cycloadditions onto preformed azepine rings, and 2) Strain-driven functionalization of cyclobutane precursors. Ruthenium photocatalysis (e.g., Ru(bpy)₃Cl₂) facilitates intermolecular [2+2] cyclizations between electron-deficient alkenes (e.g., acrylate-tethered azepines) and alkenes under visible light (λ = 450 nm). This method delivers cyclobutane-azepane adducts with moderate to high diastereoselectivity (dr 3:1 to >20:1), contingent on substrate geometry and catalyst loading [6].
Strain-release functionalization leverages the innate ring strain energy of methylenecyclobutanes (MCBs, ~26 kcal/mol). Copper-catalyzed borylative cyclization of alkyne-tethered alkyl halides generates boromethylenecyclobutanes (BMCBs) as advanced intermediates. Key to success is the β-selective borylcupration of alkynes using B₂pin₂/CuCl/IMes, forming vinyl copper species that undergo intramolecular alkylation with pendant electrophiles (e.g., tosylates). This method constructs the cyclobutane core with unambiguous stereochemistry at the exocyclic methylene position. Subsequent hydroboration/protodeboronation or Suzuki coupling installs the azepane unit at C1 or C3 of the cyclobutane ring [2].
Table 2: Cyclobutane Formation Techniques
Method | Key Reagent/Catalyst | Strain Utilization | Functionalization Flexibility |
---|---|---|---|
Visible-light [2+2] | Ru(bpy)₃Cl₂, hv | Low | Moderate (predefined alkene partners) |
Cu-catalyzed borylative cyclization | B₂pin₂, CuCl, IMes | High (kinetically driven) | High (Bpin as versatile handle) |
Thermal ring-opening | gem-Dihalocyclopropanes | Moderate (allyl cation formation) | Limited to nucleophile trapping |
Stereocontrol in 4-cyclobutylazepane synthesis necessitates innovative strategies to govern relative and absolute configuration. Fused bicyclic precursors like 7,7-dihalo-2-azabicyclo[4.1.0]heptanes serve as stereodefined intermediates for ring expansion. These strained systems undergo diastereoselective ring-opening upon reductive amination with carbonyl compounds (aldehydes/ketones), triggered by the nucleophilicity of the deprotected secondary amine. The reaction proceeds via transient allyl cation intermediates, where stereochemical integrity is maintained through inversion-free SN1 processes. For instance, N-deprotected 7,7-dichloro-2-azabicyclo[4.1.0]heptanes react with aldehydes under NaBH(OAc)₃-mediated reductive amination to afford 4-substituted azepanes with trans-chloro-alkyl stereochemistry in 44-77% yield [3].
Chiral auxiliaries and catalysts provide enantiocontrol. Hamari ligands—chiral binaphthyl-derived azepines—coordinate Ni(II) in Schiff base complexes to direct stereoselective alkylations. When applied to azepane-functionalized electrophiles, these complexes achieve >95% ee in C–C bond formations. Similarly, Cu(I)/(R)-DTBM-SEGPHOS catalyzes asymmetric hydroalkylations of styrenyl amides, yielding spirocyclic azepanes with quaternary stereocenters. Computational studies confirm that stereoselectivity arises from π-stacking interactions and steric shielding in the transition state [7] [8].
Late-stage installation of the 4-cyclobutyl group frequently employs catalytic hydrogenation or reductive amination protocols. Unsaturated precursors like 4-cyclobutylideneazepines undergo heterogeneous hydrogenation over Pd/C (5-10 mol%) or PtO₂ (Adams catalyst) in alcoholic solvents (MeOH/EtOH) at 1-3 atm H₂. Catalyst poisoning is mitigated by pre-purification to remove sulfur-containing impurities and moderate heating (50-60°C). Saturated azepanes are obtained in >90% yield with complete cis-selectivity due to surface-adsorption kinetics [5].
Reductive amination proves indispensable for direct N-cyclobutylation. 4-Oxocyclobutane carboxylic acids are converted to aldehydes via decarboxylative reduction (H₂, Pd/C) or Weinreb ketone reduction (DIBAL-H), followed by condensation with azepanes. NaBH(OAc)₃ in dichloroethane (DCE) at ambient temperature effects imine reduction while tolerating ester, nitrile, and halide functionalities. Alternatively, borane-pyridine complex in methanol enables efficient amine-cyclobutyl ketone couplings, particularly for sterically encumbered substrates where acetoxyborohydride fails. Yields range from 65-92% with minimal overalkylation [3] [5].
Table 3: Reductive Amination Conditions for 4-Cyclobutylazepane Synthesis
Azepane Precursor | Carbonyl Partner | Reducing Agent | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Azepane | 4-Oxocyclobutane carboxaldehyde | NaBH(OAc)₃, DCE | 85-92 | N/A |
N-H Azepane | Cyclobutanone | BH₃·Py, MeOH | 70-78 | N/A |
3-Aminoazepane | 4-Formylcyclobutyl ester | NaCNBH₃, AcOH | 65-75 | cis:trans (3:1) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0